molecular formula C11H8BrFN2O2 B1525542 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273797-56-0

1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1525542
CAS No.: 1273797-56-0
M. Wt: 299.1 g/mol
InChI Key: KSHKOFFNZVKYIY-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring via a methyl group The carboxylic acid functional group is located at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Formation of Pyrazole Ring: The brominated and fluorinated phenyl derivative is then reacted with hydrazine to form the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and environmentally friendly solvents.

Chemical Reactions Analysis

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxylic acid group.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine and fluorine substituents, resulting in different chemical reactivity and biological activity.

    1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid:

    1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: Contains only a fluorine substituent, leading to distinct reactivity and biological effects.

The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c12-9-3-7(1-2-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKOFFNZVKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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